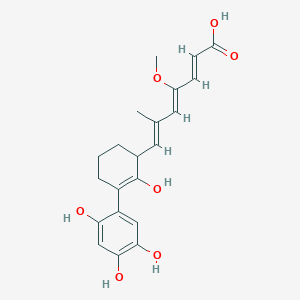
Cuevaene B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuevaene B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibacterial and Antifungal Properties
Cuevaene B, along with its isomers, has been found to display moderate activity against Gram-positive bacteria such as Bacillus subtilis and modest activity against fungi like Fusarium verticillioides and Rhizoctonia solani. This suggests potential applications in the development of antibacterial and antifungal agents (Deng, Lu, Li, Li, & Shen, 2014).
Biosynthesis Pathway Analysis
Research on Streptomyces sp. LZ35, which produces cuevaene B, has identified the biosynthetic gene cluster responsible for its production. Understanding this pathway is crucial for potential bioengineering applications to enhance production or modify the compound for specific uses (Jiang, Wang, Lu, Ding, Li, & Shen, 2013).
Structural Studies and Synthesis
Efforts in total synthesis and structural reassignment of cuevaene A, closely related to cuevaene B, indicate a broader interest in understanding and potentially synthesizing these compounds for various applications, including pharmacological research (Craven & Taylor, 2012).
Isolation and Characterization
The isolation and characterization of cuevaenes A and B from Streptomyces sp. HKI 0180 highlight the ongoing research in identifying and understanding new natural products with potential applications in medicine and biotechnology (Schlegel, Groth, & Gräfe, 2000).
properties
Product Name |
Cuevaene B |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2E,4Z,6E)-7-[2-hydroxy-3-(2,4,5-trihydroxyphenyl)cyclohex-2-en-1-yl]-4-methoxy-6-methylhepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C21H24O7/c1-12(9-14(28-2)6-7-20(25)26)8-13-4-3-5-15(21(13)27)16-10-18(23)19(24)11-17(16)22/h6-11,13,22-24,27H,3-5H2,1-2H3,(H,25,26)/b7-6+,12-8+,14-9- |
InChI Key |
WKLFGCOQAHCWHB-PINZUCEXSA-N |
Isomeric SMILES |
C/C(=C\C1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)/C=C(/C=C/C(=O)O)\OC |
Canonical SMILES |
CC(=CC1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)C=C(C=CC(=O)O)OC |
synonyms |
cuevaene B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



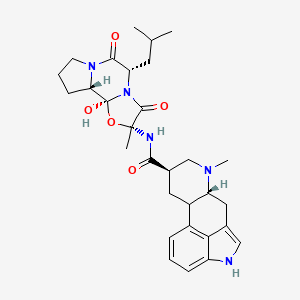
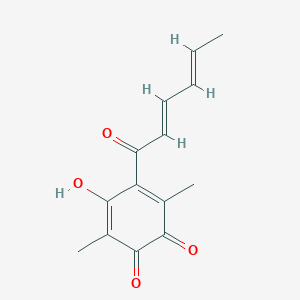

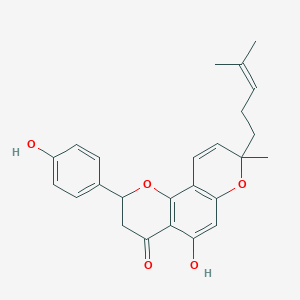
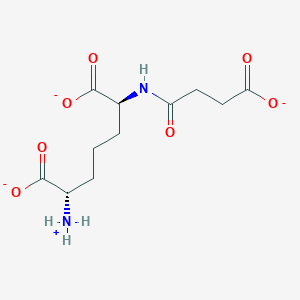

![disodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1247673.png)



![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)
![(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid](/img/structure/B1247688.png)

